neoechinulin B - 55179-53-8

neoechinulin B

Catalog Number: EVT-3281055
CAS Number: 55179-53-8
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
neoechinulin B is a natural product found in Aspergillus, Aspergillus stellatus, and other organisms with data available.
Source and Classification

Neoechinulin B is a naturally occurring compound classified as a prenylated indole diketopiperazine alkaloid. It is primarily derived from fungi, particularly species within the genus Penicillium and Aspergillus. The compound has garnered attention due to its promising antiviral properties, particularly against viruses such as the hepatitis C virus and SARS-CoV-2, the virus responsible for COVID-19. Its structural simplicity belies its significant biological activity, making it a subject of interest in pharmaceutical research aimed at developing novel antiviral agents .

Synthesis Analysis

The synthesis of neoechinulin B has historically posed challenges due to its complex structure. Recent advancements have led to the development of a streamlined two-step synthesis process. This method involves:

  1. Base-induced coupling of a piperazine-2,5-dione derivative with aldehydes to form a diketopiperazine scaffold.
  2. Treatment of the resultant coupling products with tetra-n-butylammonium fluoride (TBAF), which facilitates the formation of neoechinulin B and its derivatives.

This synthetic route has been optimized under mild laboratory conditions, yielding neoechinulin B and 16 derivatives with significant antiviral activity .

Chemical Reactions Analysis

Neoechinulin B undergoes several chemical reactions that are integral to its biological function:

  • Inhibition of Liver X Receptors (LXR): Neoechinulin B acts as an antagonist to LXRs, which are crucial for lipid metabolism and viral replication in hepatocytes. By inhibiting LXR activity, neoechinulin B disrupts the formation of double-membrane vesicles, essential sites for viral RNA replication .
  • Synergistic Effects: When combined with other antiviral agents, such as interferon or HCV NS5A inhibitors, neoechinulin B enhances their efficacy without increasing cytotoxicity .
Mechanism of Action

The mechanism through which neoechinulin B exerts its antiviral effects involves:

  1. Direct Interaction with LXRs: Neoechinulin B binds to LXRs, inhibiting their transcriptional activity and altering lipid metabolism in liver cells.
  2. Disruption of Viral Replication Sites: By inactivating LXRs, neoechinulin B leads to the dispersion of double-membrane vesicles that are crucial for viral replication processes.
  3. Reduction of Viral Load: This inhibition results in decreased replication of viruses such as hepatitis C and SARS-CoV-2, showcasing its potential as an antiviral therapeutic agent .
Physical and Chemical Properties Analysis

Neoechinulin B exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 274.32 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited water solubility.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for its application in drug formulation and delivery systems .

Applications

Neoechinulin B has several scientific applications:

  • Antiviral Drug Development: Its ability to inhibit hepatitis C virus and SARS-CoV-2 makes it a candidate for developing new antiviral therapies.
  • Research Tool: As a bioprobe for studying LXR functions and their role in viral replication, neoechinulin B aids in understanding host-pathogen interactions.
  • Potential Therapeutic Agent: Due to its cytoprotective properties, it may also be explored for therapeutic applications beyond antiviral uses, including cancer treatment .
Biosynthesis and Genetic Regulation of Neoechinulin B

Prenylation Mechanisms in Diketopiperazine Alkaloid Assembly

Neoechinulin B belongs to the reverse-prenylated indole diketopiperazine (DKP) alkaloid family, characterized by distinctive isoprenoid modifications on a cyclo(L-Trp-L-Ala) core. The assembly initiates with the condensation of L-tryptophan and L-alanine by a non-ribosomal peptide synthetase (NRPS) to form the cyclic dipeptide scaffold (cyclo-TA) [10]. Prenylation—a pivotal structural elaboration—occurs via reversed C2-attachment of a dimethylallyl pyrophosphate (DMAPP) unit to the indole ring. This stereospecific modification differentiates neoechinulin B from regular C3-prenylated alkaloids and is enzymatically mediated by dedicated prenyltransferases (Section 1.2). The cyclo-TA backbone subsequently undergoes dehydrogenation between C14 and C17 (Δ¹⁴ bond), introducing an exomethylene group critical for bioactivity [3] [9]. This two-step process (prenylation followed by dehydrogenation) serves as a biosynthetic branch point, directing metabolite flux toward neoechinulin-type compounds rather than echinulin derivatives [2].

Enzymatic Pathways Involving Prenyltransferases in Fungal Systems

The neoechinulin B biosynthetic pathway employs a cascade of specialized enzymes:

  • EchPT1/CriA: A reverse C2-prenyltransferase that attaches DMAPP to C2 of the indole ring in cyclo-TA, yielding preechinulin [2] [10].
  • EchP450/CriE: A cytochrome P450 oxidase that catalyzes dehydrogenation between C10-C11 (not C14-C17), generating neoechinulin A with a Δ¹⁰ bond [2].
  • EchPT2/CriF: A flexible prenyltransferase that adds 1–2 additional prenyl moieties to C5, C6, or C7 positions of neoechinulin A. Notably, preechinulin is its preferred substrate over neoechinulin A, suggesting competition between EchP450 and EchPT2 [2] [10].

Table 1: Key Enzymes in Neoechinulin B Biosynthesis

EnzymeGene SymbolFunctionLocalizationSubstrate Specificity
NRPScriC/echPSCyclo(L-Trp-L-Ala) backbone synthesisCytoplasmL-Trp, L-Ala
Reverse PTcriA/echPT1C2 reverse-prenylation of cyclo-TAMembraneCyclo-TA, DMAPP
Cytochrome P450criE/echP450Dehydrogenation (Δ¹⁰ bond formation)ERPreechinulin
Multi-specific PTcriF/echPT2C5/C6/C7 prenylationCytoplasmPreechinulin > Neoechinulin A

This enzymatic sequence culminates in spontaneous dehydrogenation at C14-C17, forming neoechinulin B’s characteristic exomethylene group—a transformation potentially non-enzymatic or facilitated by unidentified oxidoreductases [3] [10].

Genetic Clusters Encoding Neoechinulin B Biosynthesis in Aspergillus spp.

The biosynthetic gene cluster (BGC) for neoechinulin B is conserved in Eurotium (teleomorph of Aspergillus) and Aspergillus spp. (e.g., A. ruber, A. fumigatus). In E. cristatum NWAFU-1, the 27.4 kb cri cluster comprises seven co-regulated genes:

  • Core enzymes: criC (NRPS), criA (EchPT1-like PT), criE (P450), criF (EchPT2-like PT)
  • Accessory genes: criG (FMN oxidoreductase), criB (transporter), criD (unknown) [10]

Heterologous expression of criC in Aspergillus oryzae confirmed its role in cyclo-TA production (34 mg/L yield) [10]. Similarly, expressing the ech cluster from A. ruber in A. nidulans produced preechinulin and neoechinulin A but not neoechinulin B, implying cluster-specific limitations in later dehydrogenation steps [2]. This genetic architecture enables combinatorial biosynthesis—e.g., co-expressing criC with prenyltransferases from other clusters yields hybrid prenylated DKPs [10].

Regulatory Networks Controlling Indole Alkaloid Production

Neoechinulin B synthesis is governed by hierarchical regulatory mechanisms:

  • Epigenetic control: Histone acetyltransferases (HATs) and deacetylases (HDACs) modulate chromatin accessibility of BGCs. Inhibition of HDACs (e.g., by sodium butyrate) upregulates cri/ech gene expression [1] [6].
  • Global regulators: The LaeA protein, a conserved velvet-family methyltransferase, activates secondary metabolite clusters by promoting transcription. LaeA deletion abolishes neoechinulin production [1].
  • Environmental cues: Light exposure, nutrient stress (carbon/nitrogen ratio), and salt concentration induce BGC expression. Eurotium spp. produce elevated neoechinulin B under high-salt conditions [6] [10].
  • Cross-talk with lipid metabolism: Liver X receptors (LXRs), inhibited by neoechinulin B, create a feedback loop suppressing its own synthesis—a mechanism elucidated via transcriptome analysis [5] [9].

Table 2: Genetic Components of Neoechinulin B Biosynthesis

Genetic ElementFunctionImpact on Neoechinulin B Yield
criC/echPSEncodes NRPS for diketopiperazine scaffoldEssential (no backbone formation)
laeAGlobal cluster activator10–20-fold reduction if deleted
criBTransporter for intermediate exportModest decrease (≈30%)
HDACs (RpdA, HdaA)Chromatin remodeling2–5-fold increase if inhibited

These insights facilitate metabolic engineering—e.g., overexpressing laeA or modulating culture conditions enhances neoechinulin B titers 3–5 fold [1] [10].

Properties

CAS Number

55179-53-8

Product Name

neoechinulin B

IUPAC Name

(3Z)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-6-methylidenepiperazine-2,5-dione

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C19H19N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-10,21H,1-2H2,3-4H3,(H,20,24)(H,22,23)/b15-10-

InChI Key

GVVVEKSVCAGUTP-GDNBJRDFSA-N

SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)NC(=C)C(=O)N3

Canonical SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)NC(=C)C(=O)N3

Isomeric SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)NC(=C)C(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.